4-Cyclobutylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

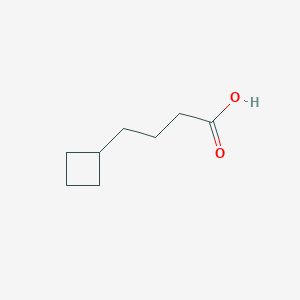

4-Cyclobutylbutanoic acid is an organic compound with the molecular formula C8H14O2 It is a carboxylic acid featuring a cyclobutyl group attached to the fourth carbon of a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbutanoic acid typically involves the following steps:

Cyclobutylation of Butanoic Acid: The initial step involves the formation of a cyclobutyl derivative of butanoic acid. This can be achieved through a Grignard reaction where cyclobutylmagnesium bromide reacts with butanoic acid chloride.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve more efficient catalytic processes to optimize yield and purity. These methods often employ advanced techniques such as continuous flow reactors and high-throughput screening of catalysts.

Analyse Chemischer Reaktionen

4-Cyclobutylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as ketones or aldehydes under specific conditions.

Reduction: Reduction of the carboxylic acid group can yield alcohols. Common reagents for this reaction include lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl group, to form esters, amides, or anhydrides. Reagents such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC) are commonly used.

Major Products Formed:

Esters: Formed through esterification reactions with alcohols.

Amides: Formed through reactions with amines.

Anhydrides: Formed through dehydration reactions with other carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. GPR120 Modulation

One of the most significant applications of 4-Cyclobutylbutanoic acid is its role as a modulator of the GPR120 receptor, which is implicated in metabolic processes, particularly in the treatment of diabetes. GPR120 is known to enhance insulin sensitivity and reduce inflammation, making it a target for developing anti-diabetic therapies. The compound has shown promise in preclinical studies for improving glucose homeostasis and reducing insulin resistance .

2. Anti-inflammatory Effects

Research indicates that compounds like this compound may exert anti-inflammatory effects by modulating immune responses in macrophages and adipose tissue. This property can be beneficial in conditions associated with chronic inflammation, such as obesity and metabolic syndrome .

Synthesis and Derivatives

This compound can serve as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the cyclobutane ring or the butanoic acid side chain can yield compounds with improved pharmacokinetic profiles or selectivity for specific biological targets.

Table 1: Synthetic Derivatives of this compound

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-cyclobutylbutanoic acid | 2-Amino-4-cyclobutylbutanoic acid | Potential GPR120 modulator |

| 4-Chloro-4-cyclobutylbutanoic acid | 4-Chloro-4-cyclobutylbutanoic acid | Antimicrobial properties |

Case Studies

Case Study 1: Diabetes Treatment

In a study examining the effects of GPR120 modulators on insulin sensitivity, researchers found that administering this compound analogs significantly improved glucose tolerance in diabetic mice models. The results indicated a reduction in blood glucose levels and enhanced insulin signaling pathways, suggesting potential therapeutic applications for type 2 diabetes .

Case Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of cyclobutane derivatives, including this compound. The study demonstrated that these compounds could inhibit pro-inflammatory cytokine production in macrophages, providing insight into their potential use in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 4-Cyclobutylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

4-Cyclobutylbutanoic acid can be compared with other similar compounds such as:

Cyclobutanecarboxylic acid: Similar in structure but lacks the extended butanoic acid chain.

Butanoic acid: Lacks the cyclobutyl group, resulting in different chemical properties and reactivity.

Cyclopropylbutanoic acid: Features a cyclopropyl group instead of a cyclobutyl group, leading to different steric and electronic effects.

Uniqueness: The presence of the cyclobutyl group in this compound imparts unique steric and electronic properties, making it distinct from other carboxylic acids

Biologische Aktivität

4-Cyclobutylbutanoic acid (C8H14O2), a compound with a cyclobutane ring, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in biomedical research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a cyclobutane moiety, which is known to influence its biological activity through unique interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Key mechanisms include:

- Modulation of Enzyme Activity : Similar compounds have been shown to act as inhibitors or activators of various enzymes, particularly those involved in metabolic pathways. For instance, derivatives of cyclobutane have been explored for their roles in modulating guanylate cyclase activity, which is crucial in cardiovascular health and smooth muscle relaxation .

- Antiviral Properties : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties by inhibiting viral replication through interference with DNA synthesis pathways.

- Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Study 1: Antiviral Activity

In a controlled laboratory setting, this compound was tested against several viral strains. Results indicated a significant reduction in viral load when administered at specific dosages, suggesting its potential as an antiviral agent.

Case Study 2: Cardiovascular Effects

Research focusing on the cardiovascular implications of cyclobutane derivatives revealed that these compounds can enhance vasodilation through cGMP-mediated pathways. This effect was observed in animal models where administration led to decreased blood pressure and improved endothelial function.

Safety and Toxicity

While initial findings are promising, safety assessments are crucial. Toxicity studies indicate that while this compound exhibits low acute toxicity, chronic exposure data is limited. Further research is needed to establish comprehensive safety profiles.

Eigenschaften

IUPAC Name |

4-cyclobutylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXYADVJHCGXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.